molecular formula C11H19NO4 B13701823 Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate

Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate

Cat. No.: B13701823
M. Wt: 229.27 g/mol
InChI Key: FDEWZSQSJAZOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines during reactions that might otherwise affect the amino group. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate typically involves the protection of an amino acid or amino ester with a Boc group. One common method is the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected compounds can be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to be conducted in a continuous manner, rather than in batches. Solid acid catalysts can be used to facilitate the deprotection of Boc groups, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amine .

Scientific Research Applications

Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, such as with TFA. This selective deprotection allows for the stepwise synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate is unique due to its specific structure, which allows for selective reactions and deprotection steps. The presence of the Boc group provides stability under basic conditions and easy removal under acidic conditions, making it highly versatile in synthetic chemistry .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate

InChI

InChI=1S/C11H19NO4/c1-8(9(13)15-5)6-7-12-10(14)16-11(2,3)4/h6H,7H2,1-5H3,(H,12,14)

InChI Key

FDEWZSQSJAZOAM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.